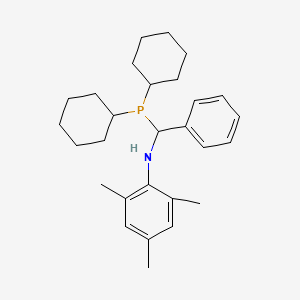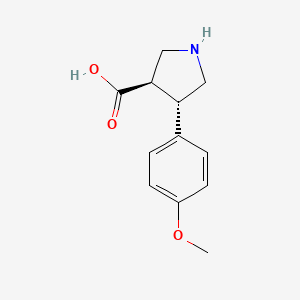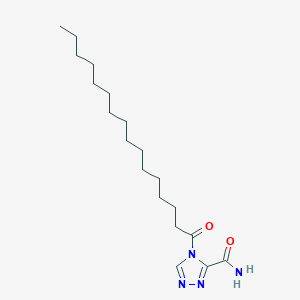
4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a palmitoyl group attached to the triazole ring, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1,2,4-triazole-3-carboxylic acid with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,2,4-triazole-3-carboxylic acid in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add palmitoyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The palmitoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The palmitoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole-3-carboxamide: Lacks the palmitoyl group, which may affect its biological activity and solubility.
4-Acetyl-4H-1,2,4-triazole-3-carboxamide: Contains an acetyl group instead of a palmitoyl group, leading to different chemical and biological properties.
4-Benzoyl-4H-1,2,4-triazole-3-carboxamide: Features a benzoyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of the palmitoyl group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific applications in research and industry.
Propiedades
Número CAS |
62735-34-6 |
|---|---|
Fórmula molecular |
C19H34N4O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
4-hexadecanoyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H34N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(24)23-16-21-22-19(23)18(20)25/h16H,2-15H2,1H3,(H2,20,25) |
Clave InChI |
DYUCLDXYUCJTQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N1C=NN=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)

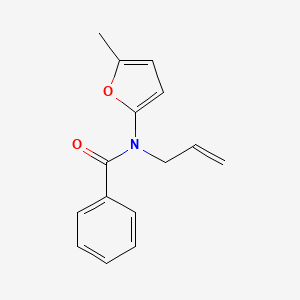
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
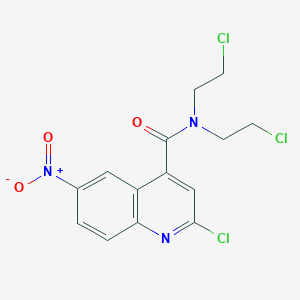
![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
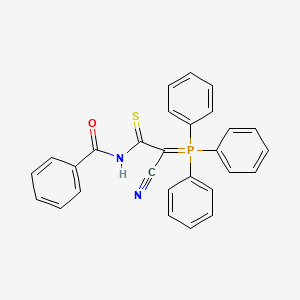
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
